6-Bromo-2-chloro-3-phenylquinoline
Overview
Description
6-Bromo-2-chloro-3-phenylquinoline: is a halogenated heterocyclic compound with the empirical formula C15H9BrClN and a molecular weight of 318.60 g/mol . This compound is part of the quinoline family, which is known for its wide range of biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-3-phenylquinoline typically involves halogenation reactions. One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-chloro-3-phenylquinoline undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate electrophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Chemistry: 6-Bromo-2-chloro-3-phenylquinoline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential antimicrobial, antiviral, and anticancer properties. It is used in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it valuable for various applications .
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-3-phenylquinoline involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it may inhibit bacterial DNA synthesis by targeting enzymes such as DNA gyrase and topoisomerase IV, leading to bacterial cell death . In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
- 6-Bromo-4-chloro-2-phenylquinoline
- 6-Bromo-2-chloro-3-chloromethylquinoline
- 6-Bromo-2-chloro-3-ethylquinoline
- 2-Chloro-3-(2-chloroethyl)-6-bromoquinoline
- 6-Bromo-4-chloro-2-propylquinoline
- 3-Bromo-4-chloro-6-trifluoromethylquinoline
- 6-Bromo-2-chloroquinoline-3-methanol
- 3-Bromo-4-chloro-6-methoxyquinoline
- 7-Bromo-2-Chloro-3-chloromethylquinoline
- 6-Bromo-4-chloro-2-methylquinoline
Uniqueness: 6-Bromo-2-chloro-3-phenylquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and phenyl groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
6-bromo-2-chloro-3-phenylquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN/c16-12-6-7-14-11(8-12)9-13(15(17)18-14)10-4-2-1-3-5-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUZBMLYYUQATF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=CC(=CC3=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30526960 | |
Record name | 6-Bromo-2-chloro-3-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30526960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85274-48-2 | |
Record name | 6-Bromo-2-chloro-3-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30526960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 85274-48-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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